![molecular formula C18H11F3N4S B287319 6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287319.png)
6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it acts by inhibiting specific enzymes and proteins involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the levels of reactive oxygen species, which are known to cause cellular damage and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high yield and purity, as well as its potential applications in various fields of research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies to fully understand its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, there is a need for studies to investigate the toxicity and safety of this compound, as well as its potential interactions with other drugs. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
In conclusion, 6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has shown promising potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the field of scientific research.
Synthesis Methods
The synthesis of 6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-(phenylethynyl)aniline in the presence of phosphorous oxychloride. The resulting product is then treated with sodium sulfide to obtain the final compound. This method has been reported to have a high yield and purity of the final product.
Scientific Research Applications
The potential applications of 6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. Studies have shown that this compound has anticancer, antifungal, antibacterial, and antiviral properties. It has also been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
properties
Product Name |
6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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Molecular Formula |
C18H11F3N4S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-[(E)-2-phenylethenyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11F3N4S/c19-18(20,21)14-9-7-13(8-10-14)16-22-23-17-25(16)24-15(26-17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ |
InChI Key |
FRIBXKOENKPBGC-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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